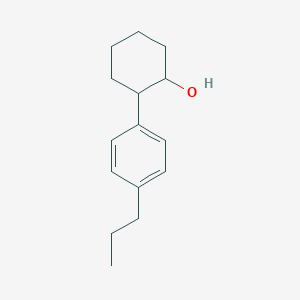
trans-2-(4-n-Propylphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-n-Propylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-n-propylphenyl group in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclohexanol typically involves the hydrogenation of 4-n-propylphenylcyclohexanone. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction proceeds through the reduction of the carbonyl group to form the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-n-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced back to the cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanone
Reduction: Cyclohexane derivative
Substitution: trans-2-(4-n-Propylphenyl)cyclohexyl chloride
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(4-n-Propylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It serves as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of trans-2-(4-n-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group and the 4-n-propylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
- trans-2-(4-Ethylphenyl)cyclohexanol
Comparison: Compared to similar compounds, trans-2-(4-n-Propylphenyl)cyclohexanol exhibits unique properties due to the presence of the 4-n-propylphenyl group This substitution enhances its hydrophobicity and influences its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
2-(4-propylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3 |
Clave InChI |
AVNHQOQCMHCVTP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



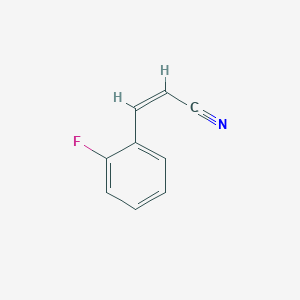

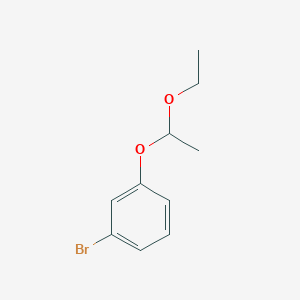
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
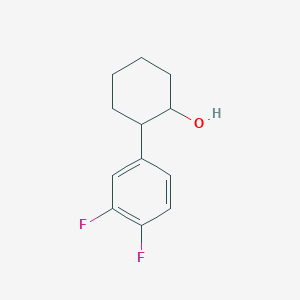
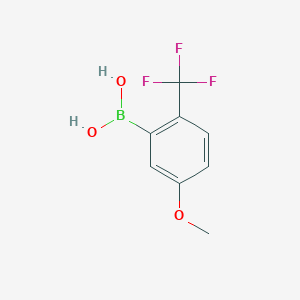
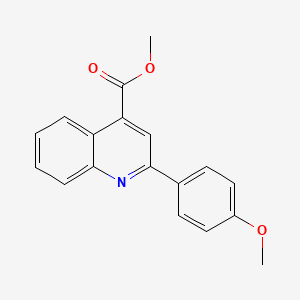
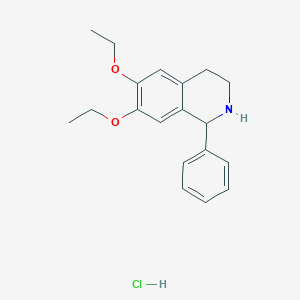


![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
